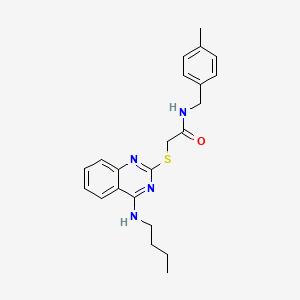

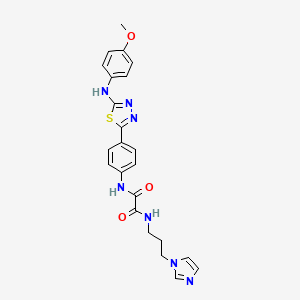

2-((4-(butylamino)quinazolin-2-yl)thio)-N-(4-methylbenzyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4-(butylamino)quinazolin-2-yl)thio)-N-(4-methylbenzyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of quinazoline-based molecules and has shown promising results in various studies.

Scientific Research Applications

Anticancer Activity

Quinazoline derivatives have been extensively studied for their anticancer properties. They act as building blocks for numerous naturally occurring alkaloids with significant biological activity. Some quinazoline-derived compounds have been approved as drugs for treating cancers, such as lung and pancreatic cancers . The compound could potentially be explored for similar anticancer activities, given its structural similarity to known anticancer quinazolines.

Antibacterial and Antifungal Applications

The diverse biological activities of quinazolinones, including antibacterial and antifungal effects, make them valuable in the development of new antibiotics and antifungal agents . Research into the structure-activity relationship (SAR) of various quinazolinone derivatives could lead to the discovery of potent new drugs to combat resistant bacterial and fungal strains.

Anti-inflammatory and Analgesic Effects

Quinazolinone derivatives have shown promise as anti-inflammatory and analgesic agents. Their ability to modulate inflammatory pathways could be harnessed to develop new treatments for chronic inflammatory diseases .

Anticonvulsant and Anti-Parkinsonism Properties

These compounds have also been reported to exhibit anticonvulsant and anti-Parkinsonism activities. This suggests potential applications in the treatment of neurological disorders such as epilepsy and Parkinson’s disease .

Antimalarial Activity

Quinazoline derivatives have been identified as potential antimalarial agents. Their efficacy against malaria parasites could be further explored, contributing to the fight against this life-threatening disease .

Antidiabetic Potential

Quinazoline derivatives have been used as intermediates in the synthesis of selective inhibitors of dipeptidyl peptidase 4 (DPP4), which are used in the treatment of type 2 diabetes . The compound ChemDiv1_014028 could be investigated for its potential use in developing new antidiabetic medications.

Anti-angiogenesis Activities

Some quinazoline derivatives have shown potent anti-angiogenesis activities, which is the process of forming new blood vessels. This is particularly relevant in cancer treatment, as inhibiting angiogenesis can prevent the growth and spread of tumors .

Antioxidant Properties

Quinazolines have been associated with antioxidant activities, which are important in protecting cells from oxidative stress. This property could be beneficial in developing treatments for diseases caused by oxidative damage .

properties

IUPAC Name |

2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4OS/c1-3-4-13-23-21-18-7-5-6-8-19(18)25-22(26-21)28-15-20(27)24-14-17-11-9-16(2)10-12-17/h5-12H,3-4,13-15H2,1-2H3,(H,24,27)(H,23,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWUXKDYZVQVYKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=NC(=NC2=CC=CC=C21)SCC(=O)NCC3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((4-(butylamino)quinazolin-2-yl)thio)-N-(4-methylbenzyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3,4-Dichlorophenyl)-2-methylpropyl]prop-2-enamide](/img/structure/B2937783.png)

![6-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2937786.png)

![(1R,5S)-8-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2937788.png)

![6,7-dimethoxy-N-[(5-methyl-2-furyl)methyl]-4-quinazolinamine](/img/structure/B2937794.png)

![4-(4-Ethynylphenyl)-5-methyl-2-[5-[2-(trifluoromethyl)phenyl]furan-2-yl]-1H-imidazole](/img/structure/B2937795.png)

![1-(5-(6-chloro-[1,3]dioxolo[4,5-g]quinolin-7-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2937797.png)

![N-[(4-bromophenyl)methyl]sulfamoyl chloride](/img/structure/B2937801.png)

![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B2937803.png)